molecular formula C10H6ClN3O B3373003 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile CAS No. 944906-75-6

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile

Cat. No.: B3373003
CAS No.: 944906-75-6
M. Wt: 219.63 g/mol
InChI Key: WUDWBGBKZHKMBJ-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile is an organic compound with the molecular formula C10H6ClN3O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).

Scientific Research Applications

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile can be compared with other oxadiazole derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its diverse applications in scientific research and industry.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-9-13-14-10(15-9)8-3-1-7(6-12)2-4-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDWBGBKZHKMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-75-6
Record name 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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